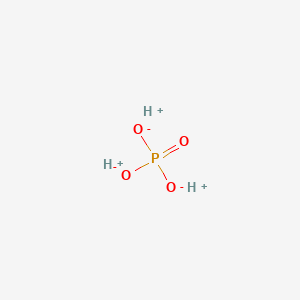
Hydron;phosphate
Vue d'ensemble
Description
Hydrogen phosphate, also known as dihydrogen phosphate, is an inorganic compound with the chemical formula H2PO4-. It is a salt of phosphoric acid and is commonly used in various scientific research applications.
Applications De Recherche Scientifique
Raman Spectroscopy in Hydrolysis Studies Hydron phosphate's hydrolysis was monitored using Raman spectroscopy. This study identified that hydrolysis predominantly occurs at terminal phosphate units. It's a zeroth-order reaction, obeying the Arrhenius equation (H. D. de Jager & A. Heyns, 1998).
Phosphorus Reclamation from Animal Manures Hydrothermal carbonization of animal manures is an innovative method for reclaiming phosphate. This process captures and recycles phosphate, mitigating environmental impacts of phosphate pollution (S. Heilmann et al., 2014).
Use in Sunscreens Hydroxyapatite doped with elements like Zn2+, Fe3+, and Cr3+ demonstrates potential for use in sunscreens. The biocompatible phosphate materials, when doped, may have protective effects against UV rays (T. Araujo et al., 2010).
Biological Phosphate Removal Processes Biological phosphate removal is a key process in wastewater treatment. Understanding the microbiological and engineering aspects of this process is crucial for efficient operation and design (M. V. van Loosdrecht et al., 1997).
Sensor Arrays for Phosphates Detection Metal-organic-framework (MOF) nanozyme-based sensor arrays have been developed for discriminating and probing phosphates. These sensors are useful in detecting phosphates involved in enzymatic hydrolysis (Li Qin et al., 2018).
Agricultural Applications Synthetic apatite nanoparticles, a form of phosphate, have shown potential as an effective phosphorus fertilizer for crops like soybean, enhancing growth rate and yield while reducing environmental risks (Ruiqiang Liu & R. Lal, 2014).
Bone Cell Attachment and Differentiation Phosphate group incorporation in hydrogels has been investigated for its potential in bone cell attachment and differentiation, showing promising results in bone regeneration applications (M. Dadsetan et al., 2012).
Oral Care Products Hydroxyapatite, a calcium phosphate, is used in dentistry and oral care products for tooth remineralization, sensitivity reduction, and biofilm control (Lijie Chen et al., 2021).
Geochemical Behavior Studies The study of polyphosphate adsorption and hydrolysis on aluminum oxides is essential for understanding phosphate's geochemical behaviors and environmental impacts (B. Wan et al., 2019).
Phosphate Crisis and Sustainability Investigating the depletion of phosphate reserves and finding sustainable solutions is crucial for future generations. This includes understanding the role of phosphate in agriculture and the environment (P. Abelson, 1999).
Propriétés
IUPAC Name |
hydron;phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIIXXVUZAFLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].[O-]P(=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.995 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydron;phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)





